molecular formula C17H27NO B7037996 (3R)-N-[2-(4-tert-butylphenyl)ethyl]oxan-3-amine

(3R)-N-[2-(4-tert-butylphenyl)ethyl]oxan-3-amine

Cat. No.: B7037996
M. Wt: 261.4 g/mol
InChI Key: QGXFEVLQGLRLTO-MRXNPFEDSA-N
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Description

(3R)-N-[2-(4-tert-butylphenyl)ethyl]oxan-3-amine is an organic compound that features a unique oxan-3-amine structure with a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N-[2-(4-tert-butylphenyl)ethyl]oxan-3-amine typically involves the reaction of oxan-3-amine with 2-(4-tert-butylphenyl)ethyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butylphenyl group into the oxan-3-amine structure, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(3R)-N-[2-(4-tert-butylphenyl)ethyl]oxan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxan-3-one derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxan-3-amine to oxan-3-ol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in anhydrous toluene.

Major Products Formed

    Oxidation: Oxan-3-one derivatives.

    Reduction: Oxan-3-ol derivatives.

    Substitution: Various substituted oxan-3-amines depending on the nucleophile used.

Scientific Research Applications

(3R)-N-[2-(4-tert-butylphenyl)ethyl]oxan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3R)-N-[2-(4-tert-butylphenyl)ethyl]oxan-3-amine exerts its effects involves interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it could inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Properties

IUPAC Name

(3R)-N-[2-(4-tert-butylphenyl)ethyl]oxan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-17(2,3)15-8-6-14(7-9-15)10-11-18-16-5-4-12-19-13-16/h6-9,16,18H,4-5,10-13H2,1-3H3/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXFEVLQGLRLTO-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCNC2CCCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)CCN[C@@H]2CCCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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